Vetrabutine hydrochloride

Catalog No.
S6882958
CAS No.
5974-09-4
M.F
C20H28ClNO2
M. Wt
349.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vetrabutine hydrochloride

CAS Number

5974-09-4

Product Name

Vetrabutine hydrochloride

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H

InChI Key

SRKJRPFCSZFVAE-UHFFFAOYSA-N

SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl

Vetrabutine hydrochloride is a synthetic compound primarily recognized for its application in veterinary medicine, particularly as a uterotonic agent. It is known to facilitate labor by stimulating uterine contractions and has vasodilatory properties, which can enhance blood flow during parturition. The compound's chemical structure includes a combination of nitrogen and carbon atoms, contributing to its biological activity in inducing labor and improving outcomes in dystocic (difficult) births in sows.

That can alter its structure and functionality. Notably:

  • Oxidation: Under specific conditions, Vetrabutine hydrochloride can be oxidized to form different metabolites, which may have varying biological activities.
  • Hydrolysis: The compound may also undergo hydrolysis in the presence of water, potentially affecting its stability and efficacy.
  • Reactions with Biological Molecules: As a pharmaceutical agent, it can interact with various biological molecules, influencing physiological responses during labor.

Vetrabutine hydrochloride exhibits significant biological activity, particularly as a uterotonic drug. Its primary effects include:

  • Induction of Uterine Contractions: The compound effectively stimulates contractions in the uterus, aiding in the delivery process.
  • Improvement of Vitality Traits in Offspring: Studies have shown that administration of Vetrabutine hydrochloride during labor reduces stillbirth rates and enhances the physiological condition of piglets at birth. It improves acid-base balance and metabolic performance, leading to better survival rates .
  • Vasodilatory Effects: The compound's ability to dilate blood vessels contributes to improved blood flow during parturition, which is crucial for both the sow and the piglets.

The synthesis of Vetrabutine hydrochloride involves several chemical processes. While specific detailed methods are not extensively documented in the available literature, it generally includes:

  • Chemical Precursor Reactions: Starting materials undergo various reactions such as alkylation or acylation to form the desired compound.
  • Purification Steps: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate Vetrabutine hydrochloride from by-products and unreacted materials.

Vetrabutine hydrochloride is primarily used in veterinary medicine with applications including:

  • Induction of Labor in Sows: It is administered to facilitate easier deliveries and reduce complications associated with dystocia.
  • Improvement of Piglet Outcomes: By enhancing blood flow and reducing stress during delivery, it contributes to better health outcomes for piglets.

Several compounds share similarities with Vetrabutine hydrochloride regarding their applications or chemical structures. Here are some notable comparisons:

Compound NameSimilaritiesUnique Features
OxytocinUterotonic propertiesNaturally occurring hormone; broader applications
Prostaglandin E2Induces uterine contractionsInvolved in various physiological processes
CarbetocinSynthetic analog of oxytocinLonger duration of action
MethylergometrineUterotonic agentUsed for postpartum hemorrhage management

Vetrabutine hydrochloride is unique due to its specific formulation targeting veterinary applications, particularly in swine reproduction management. Its combination of uterotonic and vasodilatory effects distinguishes it from other compounds that may only focus on one aspect of labor induction.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

349.1808568 g/mol

Monoisotopic Mass

349.1808568 g/mol

Heavy Atom Count

24

UNII

54IF66RP20

Dates

Last modified: 11-23-2023

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